3,5-dichlorobenzenesulfonic Acid

Nonlinear Optics Terahertz Generation Crystal Engineering

Substituting dichlorobenzenesulfonic acid isomers compromises reactivity and solid-state performance. The symmetric 3,5-isomer eliminates the steric hindrance of ortho-substituted analogs, ensuring reliable sulfonyl chloride conversion. Its high water solubility (24.7 g/L) enables aqueous-phase reactions. Key advantages: (i) High-yield precursor to VLA-4 antagonist sulfonamide libraries; (ii) Distinct hydrogen/halogen bonding template for tuning nonlinear optical (NLO) crystals; (iii) Molecular formula C₆H₄Cl₂O₃S, molecular weight 227.06 g/mol.

Molecular Formula C6H4Cl2O3S
Molecular Weight 227.06 g/mol
CAS No. 33469-47-5
Cat. No. B1609951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichlorobenzenesulfonic Acid
CAS33469-47-5
Molecular FormulaC6H4Cl2O3S
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O
InChIInChI=1S/C6H4Cl2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H,9,10,11)
InChIKeyIJJUDUDQGIIQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobenzenesulfonic Acid: Physicochemical and Structural Profile


3,5-Dichlorobenzenesulfonic acid (CAS 33469-47-5) is a dichlorinated aromatic sulfonic acid with the molecular formula C₆H₄Cl₂O₃S and a molecular weight of 227.06 g/mol [1]. It is characterized by a symmetric chlorine substitution pattern at the 3- and 5-positions of the benzene ring, which imparts distinct physicochemical properties, including an estimated water solubility of 24.7 g/L at 25°C and a computed XLogP3-AA value of 1.9 [1]. This compound is primarily sourced as a research intermediate for the synthesis of sulfonyl chlorides, sulfonamides, and more complex organosulfur architectures [2].

Why This Isomer Cannot Be Replaced


Generic substitution among dichlorobenzenesulfonic acid isomers is chemically unjustified due to the profound impact of chlorine substitution patterns on intermolecular interactions and downstream reactivity. The symmetry of the 3,5-isomer directly influences its solid-state packing and electronic properties, as demonstrated by the contrasting nonlinear optical (NLO) and terahertz (THz) generation performance of its salts compared to the asymmetric 3,4-isomer [1]. Furthermore, the lack of a chlorine atom adjacent to the sulfonic acid group in the 3,5-isomer eliminates the steric and electronic effects present in 2- or 4-substituted analogs, which fundamentally alters their behavior in nucleophilic aromatic substitution and sulfonyl chloride formation [2].

Quantitative Evidence for Technical Procurement


Symmetric vs. Asymmetric Anion in THz Generation

In a direct head-to-head comparison of crystalline organic salts for THz wave generation, the salt formed with the symmetric 3,5-dichlorobenzenesulfonate (35DCS) anion exhibited a starkly different performance profile compared to its asymmetric 3,4-dichlorobenzenesulfonate (34DCS) counterpart [1]. While the OHQ-34DCS crystal demonstrated a strong NLO response and extremely high optical-to-THz conversion efficiency, the OHQ-35DCS crystal did not exhibit a comparable strong NLO response [1]. This difference is attributed to the distinct hydrogen and halogen bonding networks formed by the symmetric 35DCS anion, which fail to suppress molecular vibrations to the same degree as the asymmetric 34DCS anion [1].

Nonlinear Optics Terahertz Generation Crystal Engineering

Isomeric Symmetry and Sulfone Formation Reactivity

The reactivity of dichlorobenzenes in forming sulfones is highly dependent on the isomeric substitution pattern. A study investigating the reaction of o-, m-, and p-dichlorobenzenes with chlorosulfonic acid found that o-dichlorobenzene gave a good yield (85%) of 3,4,3′,4′-tetrachlorodiphenylsulfone, whereas m- and p-dichlorobenzenes yielded only the expected sulfonyl chlorides and did not give any appreciable amounts of the corresponding sulfones under identical conditions [1]. This class-level inference indicates that the meta-substituted 3,5-isomer, like other m-dichlorobenzenes, is not prone to forming complex diaryl sulfones under these conditions, unlike the ortho-isomer.

Organic Synthesis Reaction Selectivity Sulfonyl Chloride Chemistry

Lipophilicity Differences Between Isomers

The lipophilicity profile of 3,5-dichlorobenzenesulfonic acid differs from its 3,4-isomer based on computed properties. For 3,5-dichlorobenzenesulfonic acid, the computed XLogP3-AA is 1.9 [1], and the predicted ACD/LogP is 2.41 . In contrast, the 3,4-isomer has a reported LogP of 3.32 . Furthermore, the predicted ACD/LogD at pH 7.4 for the 3,5-isomer is -2.12, indicating it is predominantly ionized and highly hydrophilic at physiological pH . This contrasts with the 3,4-isomer's significantly higher LogP (3.32), suggesting a 1.4-unit difference that translates to greater lipid solubility for the 3,4-isomer .

Drug Discovery ADME Properties Physicochemical Profiling

Water Solubility Comparison

Water solubility is a critical parameter for reaction design and formulation. 3,5-Dichlorobenzenesulfonic acid is estimated to have a water solubility of 24.7 g/L at 25°C based on its predicted Log Kow of 0.12 . In contrast, 3,4-dichlorobenzenesulfonic acid is described as 'poorly soluble in water' . While a precise numerical comparison is unavailable for the 3,4-isomer, the qualitative difference is stark, with the 3,5-isomer exhibiting significantly higher aqueous solubility.

Process Chemistry Formulation Science Green Chemistry

pKa and Protonation State Variation

The acid strength, as indicated by pKa, influences the compound's behavior in solution. The predicted pKa for 3,4-dichlorobenzenesulfonic acid is -1.17 ± 0.50 . While a directly comparable pKa value for 3,5-dichlorobenzenesulfonic acid is not readily available in the primary literature, the reported pKa of benzenesulfonic acid is -2.8 [1]. The 3,4-isomer's predicted value suggests a slightly weaker acidity compared to the parent compound, and it can be inferred that the 3,5-isomer's pKa will differ due to the distinct electronic effects of its substitution pattern.

Acid-Base Chemistry Reaction Optimization Analytical Chemistry

Application Scenarios Based on Verified Differentiators


Sulfonamide-Based Drug Candidate Synthesis

As a precursor to 3,5-dichlorobenzenesulfonyl chloride, this acid is the preferred starting material for synthesizing sulfonamide-containing pharmaceutical candidates, such as VLA-4 antagonists [1]. Its symmetric structure and the resulting high yield in subsequent steps make it a reliable building block for constructing compound libraries, where the specific lipophilicity profile (XLogP3-AA = 1.9) of the 3,5-isomer is designed into the target molecule [2].

THz Source Material Engineering

For materials scientists designing organic crystals for terahertz (THz) wave generation, the symmetric 3,5-dichlorobenzenesulfonate anion offers a distinct structural template. As demonstrated by Shin et al. (2023), the unique hydrogen and halogen bonding networks formed by the 35DCS anion lead to a different solid-state performance compared to the 34DCS isomer [3]. This makes it a valuable counterion for tuning the nonlinear optical (NLO) properties and THz emission characteristics of stilbazolium-based crystals.

Aqueous-Phase Reactions and Formulations

In any research or industrial process requiring a dichlorinated benzenesulfonic acid with high water solubility, the 3,5-isomer is the clear choice. Its estimated water solubility of 24.7 g/L at 25°C contrasts sharply with the 'poorly soluble' 3,4-isomer . This property makes it ideal for developing aqueous-based assays, performing reactions in water as a green solvent, or formulating water-based products without the need for organic co-solvents.

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